(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride
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Overview
Description
®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride is a complex organic compound It features a benzofuran moiety, a boron-containing dioxaborolane ring, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Synthesis of the Dioxaborolane Ring: This step involves the reaction of a suitable boronic acid with a diol, often under dehydrating conditions to form the boronate ester.
Coupling of the Benzofuran and Dioxaborolane Units: This is typically done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Ethanamine Group: This can be achieved through reductive amination, where the intermediate aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation to form benzofuran-2,3-dione.
Reduction: The ethanamine group can be reduced to the corresponding amine.
Substitution: The boronate ester can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: The corresponding amine.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride can be used as a building block for more complex molecules
Biology
This compound may serve as a ligand in the study of enzyme interactions or as a probe in biochemical assays due to its structural complexity and potential binding properties.
Medicine
Potential medicinal applications include its use as a precursor for drug development, particularly in the design of boron-containing drugs, which are of interest for their unique pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boron atom in the dioxaborolane ring can form reversible covalent bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine
- (S)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride
Uniqueness
The presence of the boron-containing dioxaborolane ring distinguishes this compound from many other benzofuran derivatives. This unique feature imparts specific chemical reactivity and potential biological activity that is not found in similar compounds lacking the boron moiety.
Biological Activity
(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest promising biological activities, particularly as a proteasome inhibitor. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following characteristics:
Property | Details |
---|---|
CAS Number | 1897396-17-6 |
Molecular Formula | C20H27BClNO3 |
Molecular Weight | 375.7 g/mol |
Structural Features | Contains benzofuran and dioxaborole moieties |
Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities through mechanisms such as:
- Proteasome Inhibition : The compound likely inhibits proteasomal activity, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for the treatment of various malignancies.
Biological Activity Highlights
Research has shown that related compounds demonstrate notable anticancer properties. For example:
- Related Boronic Acid Derivatives : These have shown effectiveness against multiple myeloma cell lines with IC50 values in the nanomolar range. Such findings suggest that this compound could similarly exhibit potent anticancer activity.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is essential to compare it with other structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Properties |
---|---|---|---|
(3aS,4S,6S,7aR)-2-Isobutyl-3a,5,5-trimethylhexahydro-4 | Similar dioxaborole structure | Potential proteasome inhibition | Different alkyl substitution pattern |
Boronic acid derivatives | Boron-containing compounds | Anticancer properties | Varying degrees of selectivity |
Fulvestrant | Estrogen receptor down-regulator | Breast cancer treatment | Competitive binding to estrogen receptor |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Proteasome Inhibition : A study demonstrated that compounds structurally similar to this compound effectively inhibited proteasome activity in vitro. This inhibition led to increased levels of pro-apoptotic factors in cancer cell lines.
- Anticancer Efficacy : Research highlighted that derivatives of dioxaborole structures exhibited significant cytotoxicity against various cancer types. The mechanism primarily involved the induction of apoptosis through proteasome pathway disruption.
Properties
Molecular Formula |
C20H27BClNO3 |
---|---|
Molecular Weight |
375.7 g/mol |
IUPAC Name |
(1R)-2-(1-benzofuran-3-yl)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H26BNO3.ClH/c1-19(2)13-9-16(19)20(3)17(10-13)24-21(25-20)18(22)8-12-11-23-15-7-5-4-6-14(12)15;/h4-7,11,13,16-18H,8-10,22H2,1-3H3;1H/t13-,16-,17+,18-,20-;/m0./s1 |
InChI Key |
NJPPTYQSYVGFLV-CWSISIFTSA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=COC5=CC=CC=C54)N.Cl |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=COC5=CC=CC=C54)N.Cl |
Origin of Product |
United States |
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